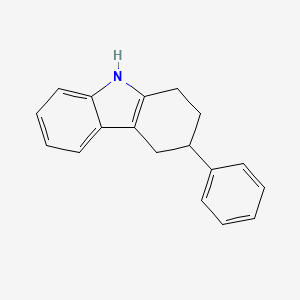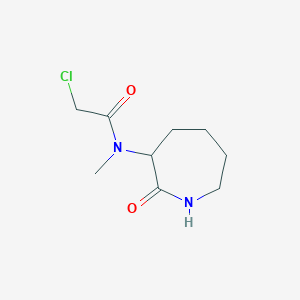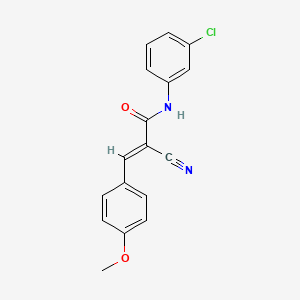
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of Nitriles. CCPA has been extensively studied for its potential therapeutic applications in various fields such as cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide exerts its biological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor. The binding of this compound to the receptor leads to the activation of downstream signaling pathways, which results in the biological effects observed in various studies. This compound has been shown to have a high affinity for the adenosine A1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the cell cycle, leading to the inhibition of cancer cell growth. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function by increasing coronary blood flow and reducing cardiac hypertrophy. In addition, this compound has been shown to improve cognitive function and reduce inflammation in neurological disorders.
Advantages and Limitations for Lab Experiments
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several advantages for lab experiments. It has a high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. In addition, this compound has a high affinity for the adenosine A1 receptor, making it a potent agonist. However, this compound also has some limitations for lab experiments. It has a short half-life, which can limit its effectiveness in certain experiments. In addition, this compound has a narrow therapeutic window, which can make it difficult to determine the optimal dosage for experiments.
Future Directions
There are several future directions for the research on (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound. In addition, studies are needed to investigate the potential synergistic effects of this compound with other chemotherapeutic agents. In cardiovascular diseases, further studies are needed to investigate the long-term effects of this compound on blood pressure and cardiac function. In addition, studies are needed to investigate the potential side effects of this compound on other organs. In neurological disorders, further studies are needed to investigate the potential therapeutic effects of this compound in other neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, studies are needed to investigate the potential side effects of this compound on cognitive function.
Synthesis Methods
The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves the reaction between 3-chlorobenzonitrile and 4-methoxybenzaldehyde in the presence of a base, followed by the addition of 3-amino-2-propenamide. The reaction yields this compound as a yellow crystalline solid with a purity of more than 98%. The synthesis method of this compound has been optimized to increase yield and purity, making it suitable for large-scale production.
Scientific Research Applications
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. This compound has also been studied for its potential application in cardiovascular diseases, where it has been shown to reduce blood pressure and improve cardiac function. In addition, this compound has been studied for its potential application in neurological disorders, where it has been shown to improve cognitive function and reduce inflammation.
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-7-5-12(6-8-16)9-13(11-19)17(21)20-15-4-2-3-14(18)10-15/h2-10H,1H3,(H,20,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHHPGFILNKJHX-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)
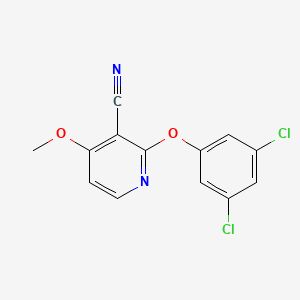

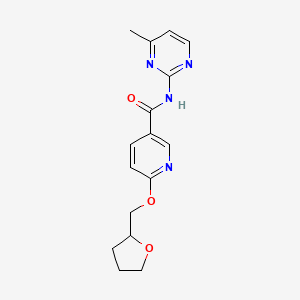

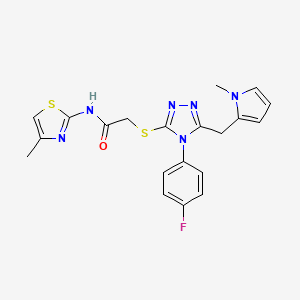
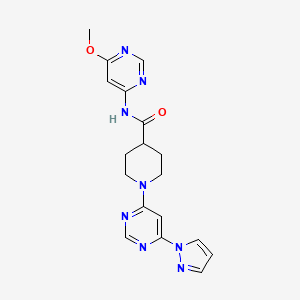
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)
